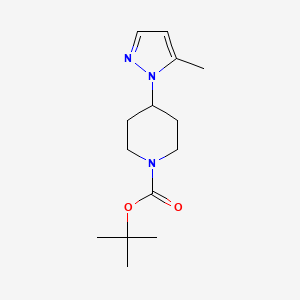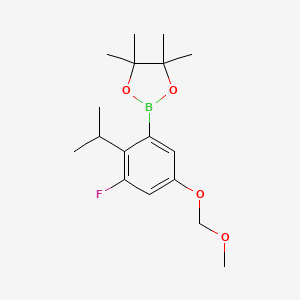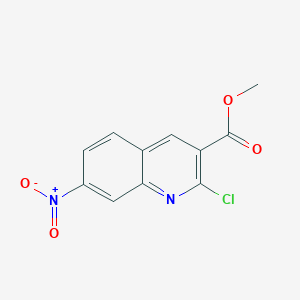
2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester typically involves multiple steps, starting from simpler naphthalene derivatives. The process may include bromination, methoxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester and bromine groups, potentially converting them into alcohols or removing the bromine atom.
Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to applications in treating various diseases, although specific studies would be required to confirm its efficacy and safety.
Industry: The compound could be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, methyl ester
- 2-Naphthoic acid
Uniqueness
What sets 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester apart from similar compounds is the presence of the bromine atom and the specific arrangement of methoxy and acetyloxy groups
Properties
Molecular Formula |
C17H17BrO6 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
methyl 5-acetyloxy-7-bromo-4,8-dimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17BrO6/c1-8-14(18)16(22-4)11-6-10(17(20)23-5)7-12(21-3)13(11)15(8)24-9(2)19/h6-7H,1-5H3 |
InChI Key |
GRGWLNSJHBBYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2OC)C(=O)OC)C(=C1Br)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


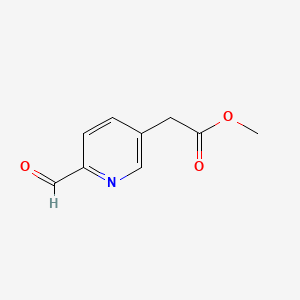
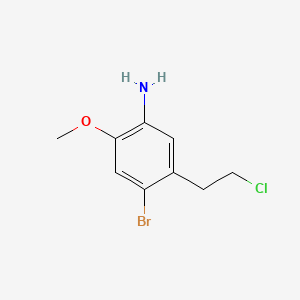
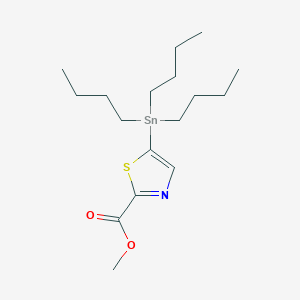

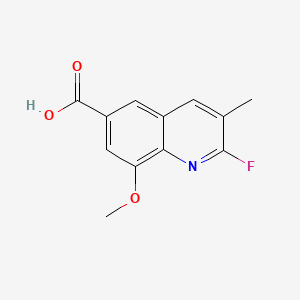
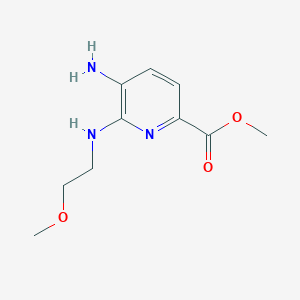
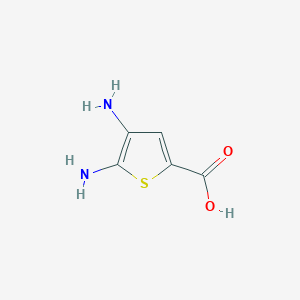
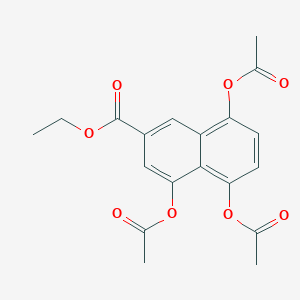
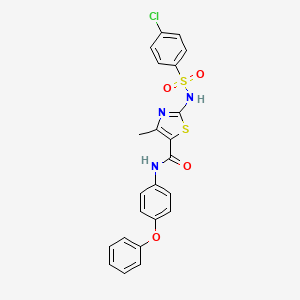
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
